(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach involves the Ugi reaction, followed by cyclization in the presence of bases such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often employs catalytic processes. These processes may involve intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing signaling pathways within cells. For example, piperazine derivatives are known to interact with GABA receptors, causing hyperpolarization of nerve endings .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives and piperazine-containing drugs such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activities.
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which have various therapeutic applications.
Uniqueness
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGEOMYLXPIY-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656394 | |
Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-11-5 | |
Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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